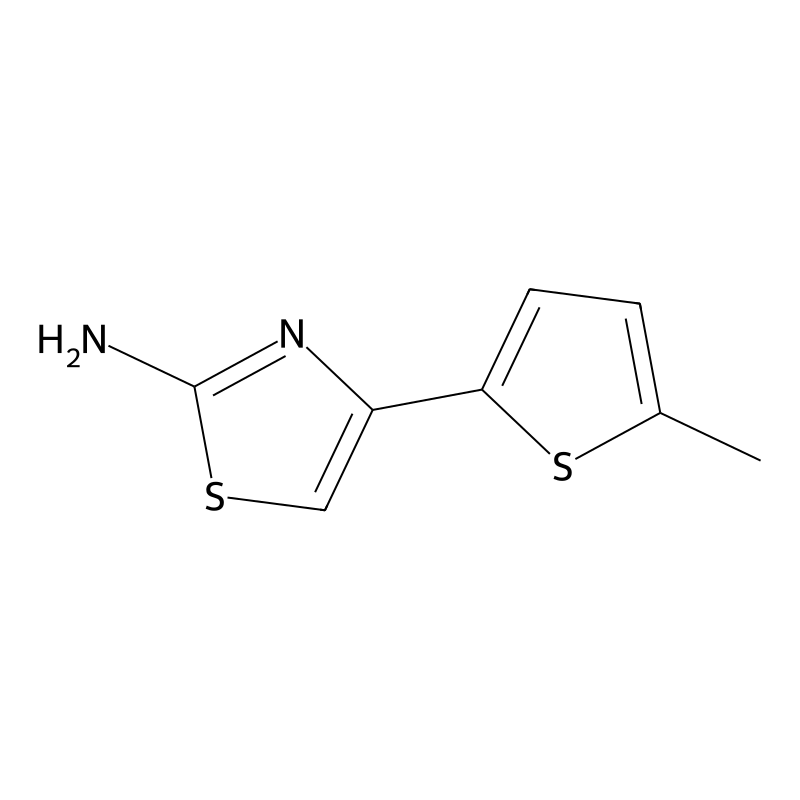

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structural features and potential applications:

The molecule possesses two key functional groups: a thiazole ring and an amine group. Thiazole rings are present in various biologically active molecules, including vitamin B1 (thiamine) and certain antibiotics. Amines are also crucial functional groups in numerous pharmaceuticals and other bioactive molecules. Therefore, the combination of these features in 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine suggests potential for exploring its applications in various areas of scientific research, including:

- Drug discovery: The molecule's structure could be a starting point for designing and synthesizing novel drug candidates with specific biological activities. Researchers might investigate its potential to interact with particular enzymes, receptors, or other cellular targets relevant to various diseases.

- Material science: The molecule's aromatic rings and heteroatoms (atoms other than carbon and hydrogen) could impart interesting properties, making it a potential candidate for the development of novel materials with specific functionalities.

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine is a chemical compound characterized by its unique structure, which includes a thiazole ring and a thiophene moiety. Its molecular formula is CHNS, with a molecular weight of 196.29 g/mol. The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 2-position with an amine group and at the 4-position with a 5-methylthiophene group. This structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.

- Acylation: The amine can react with acyl chlorides to form amides.

- Alkylation: The nitrogen atom can be alkylated using alkyl halides.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or related compounds.

These reactions enable the synthesis of various analogs that may exhibit enhanced biological activity or altered physicochemical properties.

Research indicates that compounds related to thiazoles, including 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine, exhibit significant biological activities. For instance, thiazole derivatives have been studied for their potential as:

- Antimicrobial Agents: Some thiazole derivatives show promising activity against bacterial strains.

- Antiprion Activity: Certain aminothiazoles have demonstrated efficacy in prion-infected neuroblastoma cell lines, indicating potential applications in treating prion diseases .

- Anticancer Properties: Thiazole compounds have been investigated for their cytotoxic effects on various cancer cell lines.

The synthesis of 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine typically involves multi-step processes:

- Formation of Thiazole Ring: The initial step often includes the cyclization of appropriate precursors containing thiourea and α-halo ketones or aldehydes.

- Substitution Reactions: Subsequent reactions may involve introducing the thiophene moiety through electrophilic substitution or coupling reactions.

- Final Amine Formation: The final step consists of amination, where an amine group is introduced at the desired position on the thiazole ring.

These methods allow for the efficient production of this compound and its derivatives.

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine has several applications in various fields:

- Medicinal Chemistry: Due to its biological activities, it is explored as a lead compound for drug development targeting infections and cancers.

- Agricultural Chemistry: Compounds with similar structures may also be investigated for use as agrochemicals, including fungicides or herbicides.

- Material Science: Its unique structure may find applications in the development of new materials with specific electronic or optical properties.

Interaction studies involving 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine focus on its binding affinity to biological targets. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties. Techniques such as:

- Molecular Docking: To predict how this compound interacts with specific enzymes or receptors.

- Binding Assays: To measure the affinity and efficacy of the compound against various biological targets.

These studies provide insights into how modifications to its structure can enhance its activity.

Several compounds share structural similarities with 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(4-Methoxyphenyl)-thiazol-2-amine | Thiazole ring with a methoxyphenyl substituent | Exhibits different biological activity profiles |

| 5-Methyl-thiazole | Simple thiazole structure without thiophene | Used primarily in agricultural applications |

| 4-(3-Pyridyl)-thiazol-2-amines | Contains a pyridine ring instead of thiophene | Known for neuroprotective effects |

| 2-Aminothiazoles | General class of compounds with amino groups | Broad therapeutic potentials against various diseases |

The uniqueness of 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine lies in its specific combination of thiophene and thiazole moieties, which contributes to its distinct biological activities and potential medicinal applications.

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine (C$$8$$H$$8$$N$$2$$S$$2$$) is a heterocyclic compound comprising a thiazole ring fused with a substituted thiophene moiety. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms, is substituted at the 2-position with an amine (-NH$$_2$$) group and at the 4-position with a 5-methylthiophene group. The methyl group at the 5-position of the thiophene ring introduces steric and electronic effects that influence the compound’s reactivity and interactions.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C$$8$$H$$8$$N$$2$$S$$2$$ |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | 4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine |

| SMILES | CC1=CC=C(S1)C2=CSC(=N2)N |

The planar geometry of the thiazole ring facilitates π-electron delocalization, enhancing aromatic stability. This structural motif is critical for biological activity, as seen in analogous thiazole-containing pharmaceuticals.

Historical Context of Thiazole-Thiophene Hybrid Compounds

Thiazole-thiophene hybrids emerged as a focus of synthetic organic chemistry in the mid-20th century, driven by the discovery of thiamine (vitamin B$$_1$$) and its thiazole component. Early synthesis methods, such as the Hantzsch thiazole synthesis (1887), involved cyclocondensation of α-haloketones with thioamides. The Cook–Heilbron synthesis (1947) later expanded access to 5-aminothiazoles by reacting α-aminonitriles with carbon disulfide.

The integration of thiophene into thiazole frameworks gained prominence in the 1980s, as researchers sought to exploit the electronic and steric effects of sulfur-containing rings for drug design. For example, the antiviral and antibacterial activities of thiophene-linked thiazoles underscored their pharmacological potential.

Significance in Heterocyclic Chemistry Research

Thiazole-thiophene hybrids occupy a unique niche in heterocyclic chemistry due to their dual heteroatoms (N, S) and tunable substituents. These compounds serve as versatile intermediates in medicinal chemistry, enabling the development of:

- Antimicrobial agents: Derivatives inhibit bacterial DNA gyrase and fungal cytochrome P450 enzymes.

- Anticancer therapeutics: Thiazole rings interact with tubulin and histone deacetylases (HDACs), disrupting cell proliferation.

- Antioxidants: The electron-rich thiophene moiety scavenges free radicals, mitigating oxidative stress.

Table 2: Comparative Bioactivity of Thiazole-Thiophene Hybrids

Position within the Broader Family of Thiazole Derivatives

Within the thiazole family, 4-(5-methyl-thiophen-2-yl)-thiazol-2-ylamine belongs to the 2-aminothiazole subclass, characterized by an amine group at the 2-position. This substitution enhances hydrogen-bonding capacity, improving target binding affinity compared to unsubstituted thiazoles. The methylthiophene group differentiates it from analogues like 4-(thiophen-2-yl)thiazol-2-amine (C$$7$$H$$6$$N$$2$$S$$2$$), offering improved lipophilicity and metabolic stability.

Structural Comparison:

- 4-(Thiophen-2-yl)thiazol-2-amine: Lacks methyl group, lower molecular weight (182.27 g/mol).

- 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine: Ethyl substituent increases steric bulk, altering pharmacokinetics.

The compound’s hybrid architecture exemplifies modern strategies in drug design, where synergistic effects between heterocycles enhance therapeutic efficacy.

Synthesis and Mechanistic Insights

Synthetic Pathways for 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine

The synthesis typically involves a multi-step protocol:

- Formation of 5-methylthiophene-2-carbaldehyde: Via Vilsmeier-Haack formylation of 2-methylthiophene.

- Cyclocondensation with thiourea: Reacting the aldehyde with thiourea in acidic conditions to form the thiazole ring.

Equation:

$$

\text{5-methylthiophene-2-carbaldehyde} + \text{thiourea} \xrightarrow{\text{HCl}} \text{C}8\text{H}8\text{N}2\text{S}2 + \text{H}_2\text{O}

$$

Alternative methods include the Hantzsch synthesis using α-bromoacetophenone derivatives.

Mechanistic Studies and Reaction Optimization

DFT studies reveal that the thiazole ring forms via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the ketone, followed by cyclization. The methyl group on thiophene stabilizes transition states through inductive effects, improving yields.

Applications in Drug Discovery

Antimicrobial Activity

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and fungi (Candida albicans). Mechanistically, it inhibits dihydrofolate reductase (DHFR), disrupting nucleotide synthesis.

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis represents the most widely utilized and fundamental approach for constructing thiazole rings, including 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine [1] [2] [3]. This classical method involves the condensation of alpha-haloketones with thioamides or thioureas, proceeding through a well-established mechanism that begins with nucleophilic attack by the sulfur atom of the thioamide on the alpha-halogenated carbonyl compound [2] [4].

The traditional Hantzsch synthesis proceeds through a multi-step mechanism where the strong nucleophilicity of the sulfur atom in thioamides enables initial nucleophilic substitution at the alpha-carbon of haloketones [1]. Following this initial attack, tautomerization of the thioamide occurs, enabling the imine nitrogen to attack the carbonyl carbon intramolecularly, ultimately forming the thiazole ring through cyclization and elimination of water [2] [4].

For 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine synthesis, adaptation of the traditional Hantzsch approach typically involves reaction of appropriately substituted alpha-halo ketones bearing the 5-methylthiophen-2-yl group with thiourea [6]. The reaction proceeds efficiently under conventional heating conditions in polar protic solvents such as ethanol or under more forcing conditions using higher boiling point solvents [7] [8].

Research findings demonstrate that the Hantzsch thiazole synthesis provides yields ranging from 84% to 97% for simple thiazole derivatives [9] [10]. However, the method exhibits limitations when applied to substituted thiazoles, often resulting in lower yields due to competitive dehalogenation reactions [1]. Additionally, the requirement for pre-formed alpha-haloketones can present synthetic challenges, as these reagents are not always readily available and may require multi-step preparation.

Coupling Reactions between Thiophene and Thiazole Precursors

Cross-coupling methodologies represent an alternative synthetic strategy that enables the direct assembly of thiophene-thiazole hybrid structures through carbon-carbon bond formation [11] [12]. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, have demonstrated significant utility in constructing thiophene-thiazole linkages [11].

The Suzuki-Miyaura cross-coupling approach employs pre-formed thiazole and thiophene building blocks bearing appropriate functional groups for coupling. For example, 2-aminothiazole derivatives can be coupled with 5-methylthiophen-2-ylboronic acid or its ester derivatives using palladium catalysts in the presence of phosphine ligands such as Xantphos [11]. Research indicates that Pd(OAc)₂/Xantphos catalyst systems with aqueous carbonate bases in toluene/ethanol mixtures provide efficient coupling conditions [11].

However, coupling reactions between certain thiophene and thiazole substrates can present challenges. Studies have shown that reactions between specific brominated thiazole derivatives and thiophene boronic acids can result in incomplete conversion and difficulty in product separation from unreacted starting materials and debrominated side products [11]. These limitations necessitate careful optimization of reaction conditions, including catalyst loading, base selection, solvent systems, and temperature control.

Direct arylation reactions offer an alternative approach that circumvents the need for pre-functionalized organometallic reagents [12] [13]. Palladium-catalyzed direct arylation enables direct coupling between thiophene compounds and halogenated thiazole derivatives through carbon-hydrogen bond activation [12]. This methodology has shown particular promise for functionalizing thiophene beta-positions, which are typically more challenging to activate compared to alpha-positions [13].

One-Pot Synthetic Approaches

One-pot synthetic methodologies have gained significant attention as efficient strategies for thiazole synthesis, offering advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency [14] [15] [16]. These approaches enable the formation of thiazole rings without isolation of intermediate compounds, streamlining the synthetic process and often providing higher overall yields.

The three-component one-pot synthesis represents a particularly attractive approach, involving the direct combination of carbonyl compounds, thiourea derivatives, and additional electrophilic partners [14] [16]. Research has demonstrated that arylglyoxals can be combined with thiourea and substituted ketones in a single reaction vessel to produce thiazole derivatives in yields ranging from 79% to 90% [9] [15].

For 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine synthesis, one-pot approaches typically involve the combination of 5-methylthiophene-2-carbaldehyde or related ketone derivatives with thiourea and appropriate electrophilic reagents [14]. These reactions can be conducted under conventional heating or enhanced using microwave irradiation to reduce reaction times [17].

Cascade reaction sequences represent another important class of one-pot methodologies [18]. These approaches involve sequential chemical transformations that proceed without isolation of intermediates, enabling complex molecular assembly in a single operation. Research has shown that cascade sequences involving initial thiazole formation followed by subsequent functionalization reactions can provide access to highly substituted thiazole derivatives with excellent efficiency [18].

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized thiazole chemistry by dramatically reducing reaction times while maintaining or improving product yields [19] [17] [20] [21]. This technology enables rapid heating of reaction mixtures, often achieving in minutes what traditional heating methods require hours to accomplish.

The application of microwave irradiation to Hantzsch thiazole synthesis has demonstrated remarkable efficiency improvements [19] [21]. Research shows that microwave-assisted condensation of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas provides N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in excellent yields under significantly reduced reaction times [19] [21].

Optimization studies for microwave-assisted thiazole synthesis reveal that power levels, temperature control, and irradiation time are critical parameters [22] [20]. Research indicates that optimal conditions typically involve power levels of 750W with controlled temperature ramping to prevent overheating and side product formation [17]. The use of sealed reaction vessels under microwave conditions enables reactions to proceed at elevated temperatures above the normal boiling points of solvents, further accelerating reaction rates [22].

Solvent-free microwave synthesis represents an particularly attractive approach, eliminating the need for organic solvents while maintaining high yields [17] [16]. Studies demonstrate that thiazole derivatives can be synthesized under solvent-free conditions using microwave irradiation in reaction times as short as 30 seconds [17]. This approach aligns with green chemistry principles by reducing waste generation and eliminating potentially hazardous solvents.

For 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine synthesis, microwave-assisted methods typically involve heating reaction mixtures containing the appropriate thiophene-carbonyl precursor and thiourea at temperatures ranging from 120°C to 160°C for periods of 10-40 minutes [19] [22]. These conditions provide significant advantages over conventional heating, which may require 5-24 hours for comparable conversion.

Green Chemistry Applications to Synthesis

Green chemistry principles have increasingly influenced thiazole synthesis methodology development, driving the adoption of environmentally benign solvents, catalysts, and reaction conditions [23] [24] [25] [26]. These approaches aim to minimize environmental impact while maintaining synthetic efficiency and product quality.

Water as a reaction medium has emerged as a particularly attractive green alternative to organic solvents [26] [27]. Research demonstrates that thiazole synthesis can be conducted effectively in aqueous media, often with improved yields compared to organic solvent systems [26] [27]. The "on water" concept, where reactions proceed at the interface between organic substrates and water, has shown particular promise for thiazole formation [26].

Studies of lipase-catalyzed thiazole synthesis in aqueous media demonstrate yields up to 97% under optimized conditions [27]. The optimization of water-based systems involves careful control of temperature, pH, and substrate concentrations to maximize reaction efficiency. Research indicates that temperatures around 35°C provide optimal conditions for enzyme-catalyzed thiazole formation in water [27].

Biocatalytic approaches represent another important green chemistry application [28] [29]. Enzymatic synthesis using lipases and other enzymes offers advantages including mild reaction conditions, high selectivity, and reduced environmental impact [28] [27]. Trypsin-catalyzed multicomponent synthesis of thiazole derivatives has been reported to provide yields up to 94% under mild conditions [28] [29].

Ionic liquids and deep eutectic solvents have gained attention as green alternatives to conventional organic solvents [17] [24]. These solvents offer advantages including negligible vapor pressure, thermal stability, and recyclability [24]. Research shows that ionic liquid-mediated thiazole synthesis can provide excellent yields while enabling catalyst and solvent recovery and reuse [17].

Polyethylene glycol (PEG) systems represent another green solvent alternative that has shown excellent results for thiazole synthesis [23] [24]. PEG-mediated synthesis offers advantages including low toxicity, recyclability, and ability to act as both solvent and phase-transfer catalyst [23]. Studies demonstrate yields ranging from 75% to 95% for thiazole derivatives synthesized in PEG systems [24].

Flow Chemistry Methodologies

Continuous flow chemistry represents a cutting-edge approach to thiazole synthesis that offers numerous advantages over traditional batch processing [30] [31] [32]. Flow chemistry enables precise control over reaction parameters, improved safety through reduced reagent inventories, and enhanced scalability for industrial applications.

Multistep continuous flow synthesis has been successfully demonstrated for complex thiazole derivatives [30] [31]. Research shows that sequential Hantzsch thiazole synthesis, deketalization, and subsequent functionalization reactions can be conducted in continuous flow reactors without isolation of intermediates [30] [31]. These integrated processes provide access to highly functionalized thiazole derivatives in reaction times less than 15 minutes with yields ranging from 38% to 82% over three chemical steps [31].

The automated nature of flow chemistry systems enables optimization of reaction conditions through systematic variation of parameters including temperature, residence time, reagent concentrations, and mixing patterns [30]. Advanced flow systems incorporate real-time monitoring capabilities that enable immediate feedback and process control [30].

Temperature control in flow reactors offers significant advantages over batch processing, enabling precise heating and cooling profiles that can improve selectivity and yield [30]. The high surface area to volume ratio in microreactors facilitates rapid heat transfer, enabling reactions to be conducted at elevated temperatures with minimal risk of thermal decomposition [30].

For thiazole synthesis, flow chemistry has demonstrated particular utility in managing exothermic cyclization reactions that can be difficult to control in batch reactors [30] [31]. The continuous removal of products from the reaction zone prevents over-reaction and side product formation that can occur in batch systems.

Integration with automated synthesis platforms enables the flow chemistry approach to be incorporated into larger synthetic sequences [33]. This capability is particularly valuable for medicinal chemistry applications where rapid access to diverse thiazole derivatives is required for structure-activity relationship studies [33].

Purification and Isolation Techniques

Chromatographic Methods

Column chromatography represents the most widely employed purification technique for thiazole derivatives, offering excellent resolution and scalability [34] [35] [36] [37]. Silica gel serves as the standard stationary phase for thiazole purification, providing effective separation based on polarity differences between products and impurities [35] [38].

Solvent system selection for thiazole purification typically involves combinations of hexanes with ethyl acetate, dichloromethane, or other polar modifiers [34] [39] [35] [36]. Research indicates that gradient elution systems provide optimal separation efficiency, with initial compositions of hexanes/ethyl acetate ratios of 8:2 to 4:1 being commonly employed [39] [37]. The progression to more polar eluent compositions enables systematic elution of increasingly polar components [35].

Silica gel requirements for thiazole purification depend on the scale of synthesis and complexity of the reaction mixture [40] [38]. Standard recommendations suggest using 50-100 times the weight of crude product in silica gel for preparative separations [40]. Mesh sizes of 230-400 are typically employed to provide appropriate flow rates and resolution [35].

High-performance liquid chromatography (HPLC) offers enhanced resolution for complex thiazole mixtures that cannot be adequately separated by conventional column chromatography [41] [42] [43]. Research demonstrates that reverse-phase HPLC using C18 columns with acetonitrile/water gradient systems provides excellent separation of structurally similar thiazole derivatives [43] [44].

Gel permeation chromatography has been employed for specialized applications involving thiazole derivatives with unusual molecular weight distributions [41] [35]. This technique proves particularly valuable for separating thiazole products from high molecular weight impurities or polymer-bound reagents [35].

Recrystallization Protocols

Recrystallization remains a fundamental purification technique for thiazole derivatives, offering the dual benefits of purification and solid-state characterization [45] [46] [47]. The selection of appropriate recrystallization solvents is critical for achieving high recovery yields and effective impurity removal.

Solvent selection criteria for thiazole recrystallization require balancing solubility at elevated temperatures with minimal solubility at reduced temperatures [45]. Common recrystallization solvents include ethanol, methanol, ethyl acetate, and mixed solvent systems [45] [47]. Research indicates that the optimal solvent should dissolve the thiazole derivative readily when hot but provide limited solubility when cooled [45].

Mixed solvent recrystallization systems offer enhanced control over crystallization behavior [45]. These systems typically employ a primary solvent that readily dissolves the thiazole derivative combined with an anti-solvent that reduces solubility and promotes crystallization [45] [48]. Common mixed systems include ethanol/water, methanol/ether, and ethyl acetate/hexanes combinations [45].

Crystallization kinetics significantly influence the quality and purity of recrystallized thiazole derivatives [45] [46]. Controlled cooling rates favor the formation of large, high-quality crystals with improved purity profiles [45]. Research indicates that cooling rates of approximately 1°C per hour provide optimal crystal quality for most thiazole derivatives [45].

Seeding techniques can be employed to initiate crystallization in cases where spontaneous nucleation does not occur [45]. The introduction of small seed crystals of the desired product provides nucleation sites that promote controlled crystal growth [45]. This approach is particularly valuable for thiazole derivatives that exhibit tendencies toward oil formation or supersaturation [45].

Quality Control Parameters

Melting point determination serves as a primary quality control parameter for thiazole derivatives, providing information about purity and identity [49] [50] [51] [52]. Pure thiazole compounds typically exhibit sharp melting point ranges (1-2°C), while the presence of impurities results in melting point depression and broader ranges [50] [52].

Spectroscopic characterization represents the most comprehensive approach to thiazole quality assessment [53] [54] [55] [51]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed structural information and enables quantitative purity assessment through integration analysis [53] [54] [55]. Key diagnostic signals for thiazole derivatives include the characteristic thiazole ring proton appearing as a singlet around 7.8-8.2 ppm and amine protons that are typically exchangeable with deuterium oxide [53] [55].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, with thiazole carbon signals appearing in characteristic chemical shift ranges [53] [54] [55]. The thiazole C-2 carbon typically appears around 165-175 ppm, while the C-4 and C-5 carbons appear in the 110-150 ppm region [53] [55].

Infrared (IR) spectroscopy enables rapid identification of functional groups and assessment of compound purity [53] [56] [57] [58]. Thiazole derivatives exhibit characteristic absorption bands including C=N stretching around 1510-1530 cm⁻¹, C-N stretching around 1270-1450 cm⁻¹, and primary amine stretching around 3200-3400 cm⁻¹ [53] [58].

Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns [59] [60] [61]. For 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine (molecular formula C₈H₈N₂S₂, molecular weight 196.29 g/mol), the molecular ion peak should appear at m/z 196 [62]. Characteristic fragmentation patterns for thiazole derivatives include loss of amino groups and cleavage of the thiazole ring [59].

Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, and sulfur content, enabling assessment of compound purity and confirmation of molecular formula [51]. For 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine, theoretical elemental composition should be: C, 48.97%; H, 4.11%; N, 14.27%; S, 32.65% [62].

High-performance liquid chromatography (HPLC) serves as a quantitative purity assessment tool, enabling determination of main component content and identification of related impurities [41] [43] [44]. Standard HPLC methods for thiazole derivatives typically employ reverse-phase conditions with UV detection at wavelengths around 254 nm or 280 nm [43] [44].

| Quality Control Parameter | Acceptance Criteria | Analytical Method |

|---|---|---|

| Appearance | White to off-white crystalline solid | Visual inspection |

| Melting Point | 95-97°C (sharp range) | Capillary method |

| Purity (HPLC) | ≥95% main component | Reverse-phase HPLC-UV |

| Water Content | ≤0.5% | Karl Fischer titration |

| Residual Solvents | ≤ICH limits | Gas chromatography |

| Identity | Consistent with reference | NMR, IR, MS |

| Elemental Analysis | ±0.4% of theoretical | CHN-S analyzer |